An In-depth Technical Guide to 2-Bromoacetamide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Bromoacetamide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-bromoacetamide, a versatile reagent with significant applications in organic synthesis and chemical biology. It details the compound's chemical and physical properties, structure, reactivity, and key experimental protocols, serving as a critical resource for professionals in research and drug development.
Chemical Identity and Structure
2-Bromoacetamide, also known as α-bromoacetamide, is a halogenated amide compound. Its structure consists of an acetamide backbone with a bromine atom substituted at the alpha-carbon position. This bromine atom is a good leaving group, making the adjacent carbon highly electrophilic and rendering the molecule a potent alkylating agent.
The fundamental structural and identifying information for 2-bromoacetamide is summarized below.
| Identifier | Value |
| IUPAC Name | 2-bromoacetamide[1][2][3] |
| Synonyms | Bromoacetamide, Acetamide, 2-bromo-[1][2] |
| CAS Number | 683-57-8[1][4][5][6] |
| Molecular Formula | C₂H₄BrNO[1][3][7][8] |
| Molecular Weight | 137.96 g/mol [5][6][7] |
| SMILES | NC(=O)CBr[5][6] |
| InChI | InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)[1][2][5][6][8] |
| InChIKey | JUIKUQOUMZUFQT-UHFFFAOYSA-N[1][2][5][6][8] |
The crystal structure of 2-bromoacetamide has been determined to be a monoclinic space group (P2₁/c).[9] The molecules are nearly planar and form a ladder-type network through N—H⋯O hydrogen bonds.[9]
Physicochemical and Spectroscopic Properties
2-Bromoacetamide is a white to faintly beige crystalline solid at room temperature.[4][10][11] Its key physical and spectroscopic properties are crucial for its handling, characterization, and application in experimental settings.
Table of Physical Properties:
| Property | Value |
| Appearance | White to light yellow or faintly beige crystalline solid[4][10][11] |
| Melting Point | 87-91 °C[4][5][6][7][10] |
| Purity | Typically >98%[4] |
| Stability | Unstable to light and heat due to the presence of active bromine[11] |
Table of Spectroscopic Data:
| Spectrum Type | Data Details |
| ¹H NMR | (500 MHz, DMSO-d₆, 298 K), δ: 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm[9] |
| ¹³C NMR | (125 MHz, DMSO-d₆, 298 K), δ: 29.63 (CH₂), 167.92 (C=O) ppm[9] |
| Mass Spec (ESI) | m/z calculated for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94[9] |
| Mass Spec (GC-MS) | Top m/z peaks at 44, 30, and 42[2] |
| IR Spectrum | Data available from NIST/EPA Gas-Phase Infrared Database and other sources[1][2] |
Chemical Reactivity and Applications
The reactivity of 2-bromoacetamide is dominated by the electrophilic nature of the α-carbon, making it a valuable reagent for nucleophilic substitution reactions.[12] This property is harnessed in both organic synthesis and biochemical studies.
Key Applications:
-
Organic Synthesis Intermediate: It serves as a precursor for synthesizing a wide range of acetyl amide derivatives.[11][12] For example, it reacts with nucleophiles like phenols to form aryloxyacetamides or can be used in photocatalytic methods to create complex heterocyclic structures like γ-lactams.[12]
-
Enzyme Inhibition and Mechanistic Studies: In chemical biology, 2-bromoacetamide is widely used as an alkylating agent to covalently modify nucleophilic amino acid residues, primarily cysteine and histidine, within proteins.[12] This irreversible modification is a powerful tool for:
-
Probing Active Sites: By inactivating an enzyme, it helps to identify critical residues involved in catalysis.[12]
-
Elucidating Mechanisms: It has been used to study enzymes such as alcohol dehydrogenase and arylamine N-acetyltransferase 2 (NAT2).[11][12] In one study, mass spectrometry confirmed that 2-bromoacetamide inactivates NAT2 by specifically alkylating the active site residue Cysteine-68.[12]
-
Caption: Mechanism of irreversible enzyme inhibition by 2-bromoacetamide.
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of 2-bromoacetamide. The following protocols provide guidance on its synthesis, purification, and characterization.
A. Synthesis of 2-Bromoacetamide
This protocol is adapted from methods involving the bromination of acetic acid followed by amination.[13]
-
Objective: To synthesize 2-bromoacetamide from bromoacetyl bromide and ammonia.
-
Materials: Bromoacetyl bromide, aqueous ammonia (25-28%), chloroform, anhydrous sodium sulfate, silica gel.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve the starting material (e.g., bromoacetyl bromide, the product of acetic acid bromination) in chloroform.
-
Cool the reaction vessel to between -20°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add the aqueous ammonia solution dropwise to the chloroform solution while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful temperature control is crucial.
-
After the addition is complete, allow the reaction to stir at -10°C for 4-6 hours.
-
Upon completion, allow the mixture to warm to room temperature. Wash the reaction mixture with a dilute base solution (e.g., 0.1 N NaOH) to remove any unreacted acidic species, followed by water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent (chloroform) under reduced pressure using a rotary evaporator.
-
The resulting crude 2-bromoacetamide can be purified by silica gel column chromatography.
-
Caption: General workflow for the synthesis of 2-bromoacetamide.
B. Purification by Recrystallization
-
Objective: To purify crude 2-bromoacetamide.
-
Materials: Crude 2-bromoacetamide, petroleum ether (boiling range 40-60 °C).
-
Procedure:
-
Dissolve the crude 2-bromoacetamide in a minimal amount of hot petroleum ether.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, pure crystals of 2-bromoacetamide will form.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.
-
Dry the crystals in a desiccator or a vacuum oven at low heat to remove residual solvent. The melting point of the purified crystals should be sharp, around 91 °C.[9][13]
-
C. Characterization by NMR Spectroscopy
-
Objective: To confirm the structure and purity of the synthesized 2-bromoacetamide.
-
Materials: Purified 2-bromoacetamide, DMSO-d₆, NMR tube.
-
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 500 MHz).
-
Process the spectra and compare the chemical shifts (δ) with known literature values to confirm the identity of the compound.[9]
-
Safety and Handling
2-Bromoacetamide is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed and moderately toxic by skin contact.[10][14][15]
-
Corrosivity: It causes severe skin burns and eye damage.[4][5][14][15]
-
Handling:
-
Storage: Store in a cool, dry place away from light, in a tightly sealed container.[16] It should be stored locked up in an area designated for toxic materials.[4][5][15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[14][15]
-
Skin: Wash off immediately with soap and plenty of water, removing all contaminated clothing. Seek medical attention.[14][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][15]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]
-
References
- 1. 2-Bromoacetamide [webbook.nist.gov]
- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromoacetamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-Bromoacetamide 683-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Bromoacetamide 98 683-57-8 [sigmaaldrich.com]
- 6. 2-Bromoacetamide 98 683-57-8 [sigmaaldrich.com]
- 7. 683-57-8 CAS MSDS (2-BROMOACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Bromoacetamide [webbook.nist.gov]
- 9. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-BROMOACETAMIDE | 683-57-8 [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. 2-Bromoacetamide | 683-57-8 | Benchchem [benchchem.com]
- 13. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. 683-57-8|2-Bromoacetamide|BLD Pharm [bldpharm.com]
